molecular formula C21H20N4O3S B14968056 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B14968056
M. Wt: 408.5 g/mol
InChI Key: LKSMXPMPRZUJKB-UHFFFAOYSA-N
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Description

The compound 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide is a complex organic molecule that features a combination of benzoxazole, oxadiazole, and propanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of Benzoxazole and Oxadiazole: The benzoxazole and oxadiazole moieties can be coupled through a sulfanyl linkage using thiol reagents.

    Formation of the Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzoxazole and oxadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzoxazol-2-ylsulfanyl)-2,4-pentanedione
  • Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of both benzoxazole and oxadiazole rings, along with the sulfanyl linkage, provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20N4O3S/c1-13-7-8-15(11-14(13)2)22-19(26)9-10-20-24-18(25-28-20)12-29-21-23-16-5-3-4-6-17(16)27-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,26)

InChI Key

LKSMXPMPRZUJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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